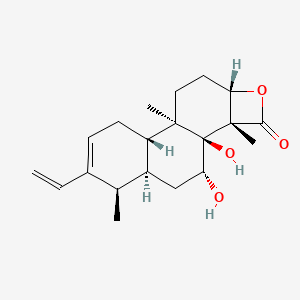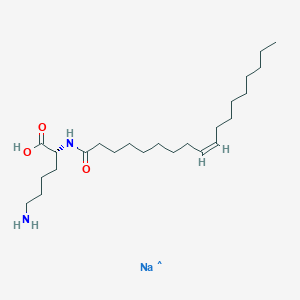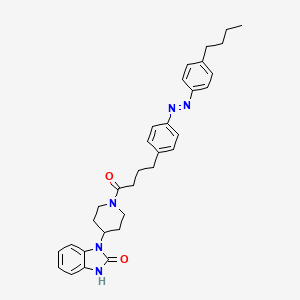
NIM-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIM-7 is a fluorescent probe, allowing lipid droplets and lysosomes to be labelled simultaneously and with high specificity, being visualized readily through yellow and red fluorescence, using different excitation and detection channels.
Wissenschaftliche Forschungsanwendungen
Dual-Color Tracking in Cellular Structures
NIM-7 has been identified as a multi-component fluorescent probe useful in cellular biology. It can accumulate in both lipid droplets and lysosomes within cells, emitting yellow and red fluorescence, respectively. This characteristic makes it valuable for visualizing and tracking these two organelles concurrently, enhancing the understanding of cellular dynamics (Zheng et al., 2018).
Weather Modeling
While not directly related to NIM-7, a model named NIM (Nonhydrostatic Icosahedral Model) has been developed for weather prediction. This model is noteworthy for its performance across different computing architectures, including CPUs and GPUs. It utilizes various programming directives for optimization, highlighting its significance in the field of meteorological research (Govett et al., 2014).
Neuroimmunomodulation Research
NIM has been the focus of research in neuroimmunomodulation, studying interactions among the nervous, endocrine, and immune systems. This field has seen significant growth, with international workshops and congresses fostering advances in understanding these complex interactions (Fabris & Spector, 1994).
Optical Negative-Index Metamaterials
Research on optical negative-index metamaterials (NIMs) using nanostructured metal-dielectric composites has seen considerable interest. These materials have potential applications in invisibility, nanophotonics, and optical imaging. The challenge of energy dissipation in these materials has been a key focus, with studies exploring ways to incorporate gain media to reduce losses (Xiao et al., 2010).
Nanostructure-Initiator Mass Spectrometry
Nanostructure-initiator mass spectrometry (NIMS) represents a significant advancement in the field of mass spectrometry. This technique involves using nanostructured surfaces or clathrates for the efficient ionization of biomolecular ions. It has applications in metabolomics, proteomics, and biological imaging (Northen et al., 2007).
Computing and Visualization in Research
NIM technologies have played a role in combining physical science and information science, notably in high-performance computing and visualization. This integration accelerates research in areas like nanostructures, molecular dynamics, and more, demonstrating the importance of computational methods in scientific discovery (Sims et al., 2002).
Embedded Networked Sensing in Ecosystems
NIM technologies are also instrumental in the development of Embedded Networked Sensing (ENS) Systems. These systems are applied in ecological, seismic, and marine microorganism monitoring, demonstrating the utility of NIM in environmental and agricultural research (Hamilton, 2004).
Standardization in Instrumentation
The NIM (Nuclear Instrument Module) system represents a standard in nuclear and high-energy physics, providing a modular approach to electronic instrumentation. Its standardization allows for flexibility and efficient use in research laboratories (Leo, 1994).
Eigenschaften
Produktname |
NIM-7 |
|---|---|
Molekularformel |
C36H31N3O2 |
Molekulargewicht |
537.66 |
IUPAC-Name |
(E)-2-(2-(Dimethylamino)ethyl)-6-(4-(diphenylamino)styryl)-1H-benzo[de]isoquinoline-1,3(2H)-dione |
InChI |
InChI=1S/C36H31N3O2/c1-37(2)24-25-38-35(40)32-15-9-14-31-27(20-23-33(34(31)32)36(38)41)19-16-26-17-21-30(22-18-26)39(28-10-5-3-6-11-28)29-12-7-4-8-13-29/h3-23H,24-25H2,1-2H3/b19-16+ |
InChI-Schlüssel |
YYDYGHAQFWIIAP-KNTRCKAVSA-N |
SMILES |
O=C1N(CCN(C)C)C(C2=CC=C(/C=C/C3=CC=C(N(C4=CC=CC=C4)C5=CC=CC=C5)C=C3)C6=CC=CC1=C26)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
NIM7; NIM 7; NIM-7 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1S,13R,14R,17S,18S)-3,17-dihydroxy-2,9,9,11,14,18-hexamethyl-21-methylidene-7,16,20-trioxo-8,15,19-trioxapentacyclo[12.6.1.01,17.02,12.04,10]henicosa-4(10),5,11-trien-13-yl] acetate](/img/structure/B1193264.png)
![3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid](/img/structure/B1193272.png)
![(2S)-2-[5-(2-cyclopropylethynyl)-4-phenyltriazol-1-yl]-N-hydroxy-3-phenylpropanamide](/img/structure/B1193277.png)

![1-[2-[4-(2-Amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea](/img/structure/B1193279.png)
